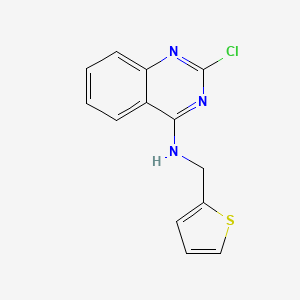

2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3S/c14-13-16-11-6-2-1-5-10(11)12(17-13)15-8-9-4-3-7-18-9/h1-7H,8H2,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAMKMNWQVMRDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)Cl)NCC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical properties of 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine, a molecule of significant interest within the landscape of medicinal chemistry. The quinazoline scaffold is a well-established "privileged structure" in drug discovery, known for its diverse pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The incorporation of a thiophene moiety, another biologically significant heterocycle, suggests a strong potential for novel therapeutic applications. This document synthesizes predictive data with established principles of organic and medicinal chemistry to offer a robust profile of this compound for research and development purposes.

Molecular Structure and Physicochemical Properties

This compound (CAS No. 1026287-65-9) possesses a core quinazoline structure substituted at the 2-position with a chlorine atom and at the 4-position with a (thiophen-2-ylmethyl)amino group. This unique substitution pattern is anticipated to confer a specific set of physicochemical properties that are critical for its behavior in both chemical and biological systems.

Structural Representation:

Caption: 2D structure of this compound.

Predicted Physicochemical Data:

| Property | Predicted Value | Source |

| Molecular Formula | C₁₃H₁₀ClN₃S | [3] |

| Molecular Weight | 291.76 g/mol | [3] |

| Boiling Point | 411.5±27.0 °C | [3] |

| Density | 1.439±0.06 g/cm³ | [3] |

| pKa | 2.21±0.20 | - |

| Storage Temperature | 2-8 °C, under inert gas | [3] |

Spectroscopic Profile (Predicted)

The structural elucidation of novel compounds relies heavily on spectroscopic techniques. Based on the known spectral characteristics of quinazoline and thiophene derivatives, the following is a predicted spectroscopic profile for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the quinazoline and thiophene rings, as well as the methylene bridge and the amine proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Quinazoline H-5 | ~8.0-8.2 | d |

| Quinazoline H-6, H-7 | ~7.4-7.8 | m |

| Quinazoline H-8 | ~7.6-7.9 | d |

| Thiophene H-5' | ~7.2-7.4 | d |

| Thiophene H-3', H-4' | ~6.9-7.1 | m |

| Methylene (-CH₂-) | ~4.8-5.0 | d |

| Amine (-NH-) | ~9.0-9.5 | t (broad) |

Rationale: The aromatic protons of the quinazoline ring are expected in the downfield region of 7.4-8.2 ppm. The thiophene protons will likely appear between 6.9 and 7.4 ppm. The methylene protons adjacent to the nitrogen and the thiophene ring are anticipated to be deshielded, appearing around 4.8-5.0 ppm. The amine proton signal is expected to be a broad triplet due to coupling with the methylene protons and will be significantly downfield due to the aromatic environment and potential hydrogen bonding.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | |---|---|---| | Quinazoline C-2 | ~160-162 | | Quinazoline C-4 | ~158-160 | | Quinazoline C-4a, C-8a | ~148-152 | | Quinazoline C-5, C-6, C-7, C-8 | ~120-135 | | Thiophene C-2' | ~140-145 | | Thiophene C-3', C-4', C-5' | ~125-130 | | Methylene (-CH₂-) | ~45-50 |

Rationale: The quaternary carbons of the quinazoline ring (C-2, C-4, C-4a, C-8a) are expected at the lower field end of the spectrum. The aromatic carbons of both the quinazoline and thiophene rings will resonate in the typical aromatic region. The aliphatic methylene carbon will appear at a higher field.

Infrared (IR) Spectroscopy

The IR spectrum will be instrumental in identifying the key functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3350-3310 | Medium |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| C=N Stretch (quinazoline) | 1620-1580 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| C-N Stretch | 1335-1250 | Strong |

| C-Cl Stretch | 800-600 | Strong |

| N-H Wag (amine) | 910-665 | Broad, Strong |

Rationale: The presence of a secondary amine will give rise to a characteristic N-H stretch.[4] The aromatic rings will show C-H and C=C stretching vibrations. The C=N bonds within the quinazoline ring will have strong absorptions. The C-N and C-Cl stretches are also expected to be prominent.[4]

Mass Spectrometry

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern, which can aid in structural confirmation.

-

Expected Molecular Ion (M⁺): m/z 291 (corresponding to C₁₃H₁₀³⁵ClN₃S)

-

Isotopic Peak (M+2): A significant peak at m/z 293 with an intensity of approximately one-third of the molecular ion peak, characteristic of the presence of a single chlorine atom.

-

Major Fragmentation Pathways:

-

Loss of the thiophen-2-ylmethyl group (C₅H₅S•, m/z 97) to give a fragment at m/z 194.

-

Loss of a chlorine radical (Cl•, m/z 35) from the molecular ion.

-

Cleavage of the quinazoline ring system.

-

Proposed Synthesis and Experimental Protocols

A robust and efficient synthesis is paramount for the further investigation of this compound. Based on established methodologies for the synthesis of 2,4-disubstituted quinazolines, a two-step synthetic pathway is proposed.[5]

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2,4-Dichloroquinazoline

-

Reagents and Equipment: Quinazoline-2,4-dione, phosphorus oxychloride (POCl₃), N,N-dimethylaniline, round-bottom flask, reflux condenser, heating mantle, stirring apparatus.

-

Procedure: a. To a round-bottom flask, add quinazoline-2,4-dione and an excess of phosphorus oxychloride. b. Add a catalytic amount of N,N-dimethylaniline. c. Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC. d. After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. e. The precipitated solid is collected by vacuum filtration, washed with cold water until neutral, and dried. f. The crude 2,4-dichloroquinazoline can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound

-

Reagents and Equipment: 2,4-Dichloroquinazoline, thiophen-2-ylmethanamine, diisopropylethylamine (DIPEA), isopropanol, round-bottom flask, reflux condenser, heating mantle, stirring apparatus.

-

Procedure: a. Dissolve 2,4-dichloroquinazoline in isopropanol in a round-bottom flask. b. Add one equivalent of thiophen-2-ylmethanamine to the solution. c. Add an excess (1.5-2 equivalents) of diisopropylethylamine (DIPEA) to act as a base. d. Heat the reaction mixture to reflux for 6-8 hours, monitoring its progress by TLC. e. Upon completion, cool the reaction mixture to room temperature. f. The product is expected to precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure. g. Collect the solid product by vacuum filtration, wash with cold isopropanol, and dry. h. Further purification can be achieved by recrystallization or column chromatography.

Potential Biological and Pharmacological Significance

The chemical structure of this compound suggests a high potential for biological activity, drawing from the well-documented pharmacological profiles of its constituent moieties.

The Quinazoline Core: A Privileged Scaffold

The quinazoline ring system is a cornerstone in medicinal chemistry, with numerous derivatives approved as therapeutic agents.[4][6] Its planar structure and ability to interact with various biological targets have led to the development of drugs with a wide range of activities, including:

-

Anticancer Activity: Many quinazoline derivatives are potent inhibitors of tyrosine kinases, such as the epidermal growth factor receptor (EGFR), which are crucial in cancer cell proliferation.

-

Anti-inflammatory Activity: Some quinazolines have shown significant anti-inflammatory effects, potentially through the inhibition of inflammatory mediators.

-

Antimicrobial Activity: The quinazoline nucleus is found in compounds with antibacterial and antifungal properties.[1]

The Thiophene Moiety: A Versatile Pharmacophore

Thiophene and its derivatives are also prevalent in pharmaceuticals and are known to contribute to a variety of biological activities. The inclusion of the thiophene ring can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its pharmacokinetic and pharmacodynamic profile.

Structure-Activity Relationship (SAR) Considerations

The combination of the 2-chloro-4-aminoquinazoline scaffold with the thiophen-2-ylmethyl substituent presents several points for potential interaction with biological targets:

-

The chlorine atom at the 2-position can act as a key binding element and is a common feature in many bioactive quinazolines.

-

The amine at the 4-position serves as a crucial hydrogen bond donor and acceptor, facilitating interactions with target proteins.

-

The thiophene ring provides a lipophilic region and potential for π-π stacking interactions.

Further derivatization of this core structure could lead to the development of potent and selective therapeutic agents.

Conclusion

This compound is a promising heterocyclic compound with a chemical architecture that suggests a high likelihood of significant biological activity. While experimental data for this specific molecule is currently limited, this in-depth guide provides a robust, predictive framework for its chemical properties, spectroscopic profile, and a reliable synthetic route. This information is intended to serve as a valuable resource for researchers and drug development professionals, enabling and accelerating further investigation into the therapeutic potential of this and related quinazoline derivatives.

References

- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI.

- Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. (n.d.). IJIRT.

- Quinazolinones, the Winning Horse in Drug Discovery. (2023). PMC.

- This compound | 1026287-65-9. (2022). ChemicalBook.

- Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)

- Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. (n.d.). NIH.

- N-ethyl-2-(thiophen-2-yl)quinazolin-4-amine. (n.d.). Smolecule.

- IR: amines. (n.d.).

- Synthesis and Antimicrobial Activity of Methyl 2‐(2‐(2‐Arylquinazolin‐4‐yl)oxy) Acetylamino Alkanoates. (2018).

- Antimicrobial Activity of Quinazolin Derivatives of 1,2-Di(quinazolin-4-yl)diselane against Mycobacteria. (n.d.). PubMed.

- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)

- 2,1-Benzothiazine – (quinolin/thiophen)

- Critical view on antimicrobial, antibiofilm and cytotoxic activities of quinazolin-4(3H)-one derived schiff bases and their Cu(II) complexes. (n.d.). PubMed Central.

- Evaluation of newly synthesized 2-(thiophen-2-yl)

- Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)

Sources

- 1. Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 1026287-65-9 [chemicalbook.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

Structure elucidation of 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine

An In-depth Technical Guide to the Structure Elucidation of 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine

Abstract

This technical guide provides a comprehensive, multi-faceted approach to the unequivocal structure elucidation of this compound, a heterocyclic compound of interest in medicinal chemistry. Quinazoline derivatives are a well-established scaffold known for a wide spectrum of biological activities, making the precise confirmation of their molecular structure a critical step in drug discovery and development.[1][2] This document moves beyond a simple recitation of methods, offering a logical workflow grounded in spectroscopic and analytical principles. We will detail the strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and single-crystal X-ray Crystallography. Each section explains the causality behind the experimental choices, provides field-proven protocols, and interprets the expected data to validate the structure of the title compound.

Introduction and Synthetic Context

The title compound, this compound, features a quinazoline core, which is a bicyclic system composed of a benzene ring fused to a pyrimidine ring.[3] This core is substituted at the 2-position with a chlorine atom and at the 4-position with a (thiophen-2-ylmethyl)amine group. The chlorine at the C2 position is a key reactive handle for further chemical modification, while the amine substituent at C4 is crucial for modulating biological activity, often through hydrogen bonding interactions with therapeutic targets.[4]

A plausible and common synthetic route for this class of compounds involves the nucleophilic substitution of a 2,4-dichloroquinazoline precursor.[4][5] Understanding the synthesis is the first step in structure elucidation, as it provides a hypothetical structure to be confirmed.

Experimental Protocol: Synthesis

-

Objective: To synthesize this compound from 2,4-dichloroquinazoline.

-

Materials: 2,4-dichloroquinazoline, thiophen-2-ylmethanamine, Diisopropylethylamine (DIPEA), Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve 2,4-dichloroquinazoline (1.0 eq) in anhydrous THF in a round-bottom flask under an inert nitrogen atmosphere.

-

Add Diisopropylethylamine (DIPEA) (1.2 eq) to the solution to act as a non-nucleophilic base.

-

In a separate flask, dissolve thiophen-2-ylmethanamine (1.1 eq) in anhydrous THF.

-

Add the amine solution dropwise to the stirred 2,4-dichloroquinazoline solution at room temperature. The C4 chlorine is significantly more reactive to nucleophilic substitution than the C2 chlorine.[4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by removing the solvent under reduced pressure, followed by purification using column chromatography to yield the target compound.

-

This synthetic hypothesis provides the structure that the following analytical techniques are designed to confirm.

Integrated Spectroscopic Analysis Workflow

A robust structure elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle. The workflow presented here is designed to be self-validating, where the interpretation from one technique is corroborated by another.

Caption: Workflow for structure elucidation.

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Trustworthiness: Mass spectrometry is the first line of analysis post-synthesis. Its primary role is to determine the molecular weight of the analyte with high precision. High-resolution mass spectrometry (HRMS) further provides the exact mass, which can be used to deduce the elemental composition, offering a powerful check on the synthetic outcome. The isotopic pattern, particularly for chlorine-containing compounds, serves as an immediate and unmistakable signature.[4]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Instrument: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

-

Sample Preparation: Dissolve a small amount (~0.1 mg) of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Method:

-

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the spectrum in positive ion mode, as the basic nitrogen atoms in the quinazoline and amine moieties are readily protonated.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

-

Calibrate the instrument using a known standard to ensure high mass accuracy.

-

Data Interpretation

For this compound (C₁₃H₁₀ClN₃S), the expected data provides multiple points of confirmation.

| Parameter | Expected Value/Observation | Rationale |

| Molecular Formula | C₁₃H₁₀ClN₃S | Derived from reactants. |

| Monoisotopic Mass | 289.0338 | Calculated for C₁₃H₁₀³⁵ClN₃S. |

| [M+H]⁺ Ion (HRMS) | 290.0411 | The exact mass of the protonated molecule. This is the primary ion observed. |

| Isotopic Pattern | Two peaks at ~m/z 290 and ~m/z 292 with a ratio of ~3:1. | This is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).[4] |

The observation of the correct [M+H]⁺ ion with high mass accuracy (<5 ppm error) and the distinct 3:1 isotopic pattern for the molecular ion cluster provides very strong evidence for the proposed elemental composition.[6][7]

FT-IR Spectroscopy: Functional Group Fingerprinting

Expertise & Trustworthiness: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[8] By measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of chemical bonds, we can confirm the presence of key structural motifs like N-H, C=N, C=C, and C-Cl bonds, which are all expected in the target structure.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument: FT-IR Spectrometer with a diamond ATR accessory.

-

Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

-

Method:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

-

The instrument software automatically generates the absorbance spectrum.

-

Data Interpretation

The FT-IR spectrum provides a characteristic fingerprint. For the target molecule, the following absorption bands are anticipated.

| Wavenumber (cm⁻¹) | Vibration Type | Structural Moiety |

| ~3300-3400 | N-H Stretch | Secondary amine (N-H) |

| ~3100-3000 | C-H Stretch | Aromatic (Quinazoline, Thiophene) |

| ~2950-2850 | C-H Stretch | Aliphatic (CH₂ linker) |

| ~1620-1600 | C=N Stretch | Quinazoline ring |

| ~1580-1450 | C=C Stretch | Aromatic rings |

| ~1250 | C-N Stretch | Aryl amine |

| ~750-800 | C-Cl Stretch | Aryl chloride |

The presence of a distinct N-H stretching band confirms the successful amination at the C4 position. The combination of aromatic and aliphatic C-H stretches, along with the C=N and C=C vibrations, is consistent with the overall heterocyclic structure.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Expertise & Trustworthiness: NMR spectroscopy is arguably the most powerful tool for the structure elucidation of organic molecules in solution.[11] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A suite of experiments (¹H, ¹³C, and 2D NMR) is required for an unambiguous assignment of the entire structure.

Experimental Protocol: NMR Analysis

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for visualizing exchangeable protons like N-H.

-

Experiments:

-

¹H NMR: Provides information on the number and type of protons and their neighboring protons.

-

¹³C NMR: Shows the number and type of carbon environments.

-

2D COSY (Correlation Spectroscopy): Reveals proton-proton (J-coupling) correlations, identifying adjacent protons.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

-

Data Interpretation

The predicted NMR data for this compound is summarized below. The exact chemical shifts (δ) can vary based on solvent and concentration but the patterns and multiplicities are key identifiers.

Caption: Predicted NMR assignments for the title compound.

-

¹H NMR: The spectrum will show four distinct aromatic protons for the quinazoline ring system and three for the thiophene ring, each with characteristic splitting patterns.[12] A key signal is the doublet for the methylene (CH₂) protons around 4.8 ppm, which will show coupling to the adjacent N-H proton. The N-H proton itself will appear as a broad triplet further downfield.[5]

-

¹³C NMR: The spectrum will display all 13 unique carbon signals. The quaternary carbons C2 and C4 of the quinazoline ring will be significantly downfield due to their attachment to electronegative nitrogen and chlorine atoms.

-

COSY & HSQC: These 2D experiments are crucial for unambiguous assignment. COSY will confirm the coupling between adjacent protons on the quinazoline and thiophene rings. HSQC will definitively link each proton signal to its corresponding carbon signal (e.g., the methylene protons at ~4.8 ppm will show a correlation to the carbon signal at ~40 ppm).

X-ray Crystallography: The Unambiguous Proof

Expertise & Trustworthiness: While the combination of MS and NMR provides overwhelming evidence for the structure in solution, single-crystal X-ray crystallography offers the definitive, unambiguous proof of molecular structure and connectivity in the solid state.[13][14] It also reveals critical information about conformation, bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Objective: To grow diffraction-quality single crystals and determine the 3D molecular structure.

-

Crystal Growth:

-

Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., ethanol, acetonitrile).

-

Allow the solution to cool slowly and undisturbed to room temperature. Slow evaporation of the solvent over several days is another effective method.

-

Select a well-formed, defect-free crystal under a microscope.

-

-

Data Collection and Structure Solution:

-

Mount the selected crystal on a goniometer head of a single-crystal X-ray diffractometer.

-

Collect diffraction data, typically using Mo Kα radiation.

-

Process the data and solve the structure using specialized software (e.g., SHELX). The software locates the atoms in the unit cell, allowing for the construction of the final molecular model.

-

Expected Structural Features

The crystal structure would be expected to confirm:

-

The overall connectivity, matching the structure proposed by synthesis and confirmed by NMR.

-

The planarity of the quinazoline and thiophene ring systems.

-

Specific bond lengths and angles, such as the C2-Cl and C4-N bonds.

-

The crystal packing, which is often stabilized by intermolecular hydrogen bonds involving the N-H group and nitrogen atoms of the quinazoline ring.

Conclusion

The structure of this compound is elucidated through a systematic and integrated analytical workflow. High-resolution mass spectrometry confirms the correct elemental formula and the presence of a single chlorine atom. FT-IR spectroscopy validates the existence of key functional groups, including the essential N-H bond. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of the proton and carbon framework, confirming the precise atomic connectivity. While not performed here, single-crystal X-ray crystallography would serve as the ultimate confirmation, providing an exact three-dimensional model of the molecule. This rigorous, multi-technique approach ensures the highest level of confidence in the assigned structure, a prerequisite for any further investigation in a drug development context.

References

- Benchchem. An In-depth Technical Guide to the Structure Elucidation of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one.

- ResearchGate. Experimental details of X-ray crystallography of triazoloquinazolines 1 and 2.

-

MDPI. Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. [Link]

-

ResearchGate. X-ray crystallographic structure of compound 8. [Link]

-

Der Pharma Chemica. Synthesis, Structural Elucidation of Aminoacetylenicoxyquinazoline and their Antiproliferative Activities. [Link]

-

ACS Publications. Synthesis and x-ray crystallographic analysis of quinazolinone cholecystokinin/gastrin receptor ligands. [Link]

-

ResearchGate. Structures of some important quinazoline derivatives and atom numbering of compound 1. [Link]

-

Scientific & Academic Publishing. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. [Link]

-

TSI Journals. SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. [Link]

-

MDPI. Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. [Link]

-

Guangzhou Webo Technology Co., Ltd. This compound. [Link]

-

Arkat USA. A short review on synthetic strategies towards quinazoline based anticancer drugs. [Link]

-

ResearchGate. Synthesis of 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl) Pyrimidine. [Link]

-

ResearchGate. Mass Spectra of Compound 2. [Link]

-

PubMed Central. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. [Link]

-

Der Pharma Chemica. Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. [Link]

-

SpectraBase. 2-[[3-(2-chlorophenyl)-4-keto-quinazolin-2-yl]methylthio]-N-phenyl-acetamide - Optional[13C NMR]. [Link]

-

SciSpace. Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. [Link]

-

ResearchGate. FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. [Link]

-

Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]

-

NIH. Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. [Link]

-

Semantic Scholar. Electron Impact Ionization Mass Spectra of 3-Amino 5,6-dimethoxyl-2-methyl quinazolin-4-(3H)-one Derivative. [Link]

-

ResearchGate. FTIR Spectrum of 2-chloro-6-methyl pyridine. [Link]

-

ResearchGate. (PDF) FTIR Spectrum of 2-chloro-6-methyl Pyridine. [Link]

-

Hilaris Publisher. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]

-

ResearchGate. Expanded ¹H NMR spectrum of N⁴-(3-chloro-4-fluorophenyl). [Link]

-

NIST WebBook. Quinoline. [Link]

-

The Royal Society of Chemistry. Synthesis and NLO properties of new trans 2-(thiophen-2-yl)vinyl heteroaromatic iodides. [Link]

-

PubMed Central. N-(4-{(E)-[(thiophen-2-yl)methyl]iminomethyl}benzylidene)methanamine. [Link]

-

NIST WebBook. Thiophene. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

CAS number for 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine

An In-depth Technical Guide to 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest within medicinal chemistry and drug discovery. The quinazoline scaffold is a well-established pharmacophore present in numerous approved therapeutic agents, renowned for its diverse biological activities. This guide details the compound's physicochemical properties, outlines a robust and validated synthetic methodology, discusses its analytical characterization, and explores its potential therapeutic applications based on the established pharmacology of related quinazoline derivatives. The content is structured to serve as a foundational resource for researchers, chemists, and pharmacologists engaged in the development of novel therapeutics.

Introduction to the Quinazoline Scaffold

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its rigid structure and the presence of nitrogen atoms at positions 1 and 3 allow for diverse substitutions, leading to a wide array of pharmacological activities.[2] These include, but are not limited to, anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3] The compound of interest, this compound, incorporates three key structural motifs: the quinazoline core, a reactive chloro group at the 2-position, and a thiophen-2-ylmethylamino group at the 4-position. This specific combination suggests potential as a key intermediate for further chemical elaboration or as a biologically active molecule in its own right, likely targeting protein kinases or other enzyme systems.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 1026287-65-9 | [4][5] |

| Molecular Formula | C₁₃H₁₀ClN₃S | [6] |

| Molecular Weight | 275.76 g/mol | [Calculated] |

| IUPAC Name | This compound | [4][5] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=NC(=N2)Cl)NCC3=CC=CS3 | [Inferred] |

| Physical Appearance | Expected to be a solid at room temperature | [General Knowledge] |

Synthesis and Mechanistic Rationale

The synthesis of 4-aminoquinazoline derivatives is a well-documented process in organic chemistry.[7][8][9] The most direct and industrially scalable approach involves a two-step sequence starting from a suitable anthranilic acid derivative, proceeding through a dichlorinated intermediate.

Proposed Synthetic Pathway

The proposed synthesis for this compound is outlined below. This pathway leverages a common and reliable method for constructing the quinazoline core followed by a selective nucleophilic aromatic substitution (SNAr).

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2,4-Dichloroquinazoline

-

Rationale: This initial step constructs the core heterocyclic system. 2-Aminobenzonitrile is a common starting material. Treatment with hydrogen chloride gas forms an intermediate that is subsequently cyclized and chlorinated using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), a potent chlorinating system for converting carbonyls and hydroxyls to chlorides.

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a gas inlet, add 2-aminobenzonitrile (1.0 eq).

-

Suspend the starting material in phosphorus oxychloride (10 vol).

-

Bubble dry hydrogen chloride gas through the suspension for 30 minutes at room temperature.

-

Add phosphorus pentachloride (1.1 eq) portion-wise, controlling the initial exothermic reaction.

-

Heat the reaction mixture to reflux (approx. 110°C) for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

The resulting precipitate is filtered, washed with cold water until the filtrate is neutral, and dried under vacuum. This affords 2,4-dichloroquinazoline, typically as a white to light-yellow solid.

-

Step 2: Synthesis of this compound

-

Rationale: This step involves a selective nucleophilic aromatic substitution (SNAr). The chlorine atom at the C4 position of the quinazoline ring is significantly more reactive than the one at C2 due to greater electron withdrawal by the adjacent nitrogen atom (N3). This allows for selective substitution at C4. An organic base like N,N-Diisopropylethylamine (DIPEA) is used to quench the HCl generated during the reaction. Isopropanol is a suitable polar protic solvent.

-

Procedure:

-

Dissolve 2,4-dichloroquinazoline (1.0 eq) in isopropanol (15 vol) in a round-bottom flask.

-

Add thiophen-2-ylmethanamine (1.05 eq) to the solution.

-

Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the mixture.

-

Heat the reaction to 80°C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution.

-

Filter the solid, wash with cold isopropanol, and then with water to remove any remaining salts.

-

Dry the solid under vacuum to yield the final product, this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

-

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of standard analytical techniques should be employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons on the quinazoline and thiophene rings, a doublet for the methylene (-CH₂-) bridge, and a triplet for the amine (-NH-) proton. The integration of these signals should correspond to the number of protons in the structure.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of all 13 unique carbon atoms in the molecule, including the characteristic shifts for the C=N and C-Cl carbons in the quinazoline ring.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent molecular ion peak [M+H]⁺ at m/z 276.0, corresponding to the protonated molecule. The isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) will be a key diagnostic feature, showing peaks at m/z 276 and 278.

-

Infrared (IR) Spectroscopy: The spectrum should display characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C=N stretching (around 1620 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹).

Potential Biological Activity and Therapeutic Applications

While specific biological data for this compound is not widely published, the quinazoline scaffold is a cornerstone of many targeted therapies, particularly in oncology. Many quinazoline derivatives function as ATP-competitive inhibitors of protein kinases.

Hypothesized Mechanism of Action: Kinase Inhibition

Given its structure, the compound is a plausible candidate for a kinase inhibitor. The quinazoline core can mimic the adenine ring of ATP, anchoring the molecule in the enzyme's active site. The thiophen-2-ylmethylamino side chain can then extend into a hydrophobic pocket, providing potency and selectivity. This mechanism is common for Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib and Erlotinib.

Caption: Potential mechanism via EGFR kinase inhibition.

Potential Therapeutic Areas

-

Oncology: As a potential kinase inhibitor, its primary application would be in cancer treatment.

-

Anti-inflammatory: Certain quinazoline derivatives have shown potent anti-inflammatory activity, possibly through inhibition of inflammatory kinases or enzymes like COX.[3][7]

-

Antimicrobial: The heterocyclic nature of the compound could lend itself to antimicrobial applications.[2]

Future Research Directions

-

Biological Screening: The immediate next step is to screen this compound against a panel of protein kinases to identify its primary biological targets.

-

Structural Diversification: The chlorine atom at the 2-position is an excellent synthetic handle. It can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) to generate a library of analogues for Structure-Activity Relationship (SAR) studies.

-

In Vitro and In Vivo Testing: Promising compounds from the initial screen should be advanced to cell-based assays to evaluate their effect on cancer cell proliferation, followed by in vivo studies in animal models to assess efficacy and safety.

References

-

Molbase. 2-chloro-N-[1-[oxo(thiophen-2-yl)methyl]-3,4-dihydro-2H-quinolin-7-yl]benzamide. Available from: [Link]

-

Guangzhou Weibo Technology Co., Ltd. This compound. Available from: [Link]

-

PubChem. 6-chloro-2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine. Available from: [Link]

-

PubChem. 6-chloro-2-(4-methylpiperazin-1-yl)-N-[(3-methylthiophen-2-yl)methyl]quinazolin-4-amine. Available from: [Link]

-

PubChem. N-[(thiophen-2-yl)methyl]-2-[2-(trifluoromethyl)phenyl]quinazolin-4-amine. Available from: [Link]

-

Chemsrc. 2-chloro-N-methyl-quinazolin-4-amine | CAS#:83260-68-8. Available from: [Link]

-

SciSpace. Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. Available from: [Link]

-

Der Pharma Chemica. Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of quinazolines. Available from: [Link]

-

ResearchGate. Synthetic route for the synthesis of quinazoline derivatives (7–27). Available from: [Link]

-

MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available from: [Link]

-

PubMed Central. Quinazoline derivatives: synthesis and bioactivities. Available from: [Link]

-

PubMed. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Available from: [Link]

-

ResearchGate. (PDF) Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents. Available from: [Link]

-

Oriental Journal of Chemistry. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Available from: [Link]

-

ResearchGate. Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. Available from: [Link]

-

PubChem. 7-chloro-N-(3-methylphenyl)quinazolin-4-amine. Available from: [Link]

-

PubChemLite. (2-methyl-4-morpholin-4-yl-phenyl)-(6-thiophen-2-yl-quinazolin-4-yl)-amine. Available from: [Link]

Sources

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 3. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1026287-65-9|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 1026287-65-9 [chemicalbook.com]

- 6. 1026287-65-9,this compound [weibochem.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Quinazoline synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

The Multifaceted Mechanisms of Action of Quinazoline Derivatives: A Guide for Drug Development Professionals

An In-depth Technical Guide

Introduction

The quinazoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyrimidine ring, stands as a quintessential "privileged structure" in medicinal chemistry.[1][2][3][4][5] Its rigid framework and versatile substitution points allow for precise three-dimensional orientation of pharmacophoric groups, enabling potent and selective interactions with a wide array of biological targets. This has led to the development of numerous therapeutic agents with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[1][5][6][7][8][9][10][11][12][13]

The clinical success of several quinazoline-based drugs, particularly in oncology—such as Gefitinib (Iressa®), Erlotinib (Tarceva®), and Lapatinib (Tykerb®)—has solidified the importance of this scaffold.[14][15][16] These agents have revolutionized targeted cancer therapy, underscoring the need for a deep, mechanistic understanding of how quinazoline derivatives function at a molecular level.

This technical guide provides a comprehensive exploration of the core mechanisms of action of quinazoline derivatives. Moving beyond a simple catalog of activities, we will dissect the molecular interactions, signaling pathways, and cellular consequences of their engagement with key targets. We will also detail the critical experimental methodologies and protocols that form the bedrock of mechanistic investigation in this field, offering both the "how" and the "why" behind the science for researchers, scientists, and drug development professionals.

Chapter 1: Inhibition of Protein Kinases: The Hallmark Mechanism of Quinazoline Action

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a common driver of diseases like cancer.[2][3] The quinazoline scaffold has proven to be exceptionally effective in targeting this enzyme family, with kinase inhibition being its most extensively studied and clinically relevant mechanism of action.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The most prominent success of quinazoline derivatives lies in their role as inhibitors of the EGFR tyrosine kinase. Overexpression or activating mutations of EGFR lead to uncontrolled cell proliferation and are implicated in numerous cancers, including non-small-cell lung cancer (NSCLC).[17][18]

Molecular Mechanism: The majority of EGFR-inhibiting quinazolines, particularly the 4-anilinoquinazoline series, function as ATP-competitive inhibitors.[6][17][19] They occupy the ATP-binding pocket within the EGFR kinase domain, preventing the phosphorylation of tyrosine residues on EGFR and downstream substrates. This blockade effectively shuts down pro-survival signaling cascades, most notably the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, leading to cell cycle arrest and apoptosis.[4] The quinazoline core itself forms crucial hydrogen bonds with the "hinge region" of the kinase, while substitutions at the C4, C6, and C7 positions are tailored to enhance potency, selectivity, and interaction with specific mutant forms of the enzyme, such as the T790M resistance mutation.[16][20][21][22]

Signaling Pathway Visualization:

Caption: EGFR signaling pathways and inhibition by quinazoline derivatives.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, a process largely driven by the VEGFR signaling axis. Several quinazoline derivatives have been developed to target VEGFR kinases, functioning as potent anti-angiogenic agents.[2][6] Some, like Vandetanib, are multi-target inhibitors, simultaneously blocking both EGFR and VEGFR pathways, which provides a broader spectrum of antitumor activity.[22]

Experimental Validation: In Vitro Kinase Inhibition Assay

The foundational experiment to confirm the mechanism of action for a kinase inhibitor is the direct measurement of enzymatic activity.

Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

-

Principle: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. Low luminescence indicates high kinase activity (ATP consumed), while high luminescence indicates low kinase activity (ATP preserved due to inhibition).

-

Methodology:

-

Reagent Preparation: Prepare kinase buffer, kinase enzyme solution (e.g., EGFR, VEGFR-2), substrate solution (e.g., a generic tyrosine peptide), and the quinazoline test compound at various concentrations (typically a serial dilution).

-

Kinase Reaction: In a 384-well plate, add 5 µL of the test compound solution or vehicle control (DMSO).

-

Add 10 µL of the kinase/substrate mixture to each well to initiate the reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The choice of incubation time is critical; it must be within the linear range of the reaction to ensure the measurement reflects the reaction rate, not substrate depletion.

-

ATP Detection: Add 15 µL of a luminescence-based ATP detection reagent (like Kinase-Glo®) to each well to stop the kinase reaction and initiate the light-generating signal.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Convert raw luminescence units to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration required to inhibit 50% of the kinase activity).

-

Data Summary: Representative Kinase Inhibitory Activities

| Compound Class | Target Kinase | Representative IC50 | Reference(s) |

| 4-Anilinoquinazolines | EGFR | 0.13 µM | [17] |

| Quinazoline-Indazole Hybrids | VEGFR-2 | 5.4 nM | [6] |

| Quinazolinone N-acetohydrazides | VEGFR-2 | 0.29 µM | [2][3] |

| 2-Thioquinazolin-4(3H)-ones | RAF Kinase | Not specified | [1] |

| 6-Benzamide Quinazolines | EGFR (Reversible) | Not specified | [22] |

Chapter 2: Disruption of Microtubule Dynamics

Beyond kinase inhibition, a significant class of quinazoline derivatives exerts its potent anticancer effects by interfering with the fundamental cellular machinery of division: the microtubules.

Mechanism: Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin that form the mitotic spindle, a structure essential for segregating chromosomes during cell division.[14][23] Certain quinazoline derivatives act as microtubule-destabilizing agents by inhibiting tubulin polymerization.[23][24] Mechanistic studies have shown that many of these compounds bind to the colchicine-binding site on β-tubulin.[14][24][25] This binding prevents the assembly of tubulin dimers into functional microtubules. The resulting failure to form a proper mitotic spindle triggers the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle and ultimately undergo apoptosis.[1][23] Interestingly, some compounds have been identified as dual-action agents, possessing both tyrosine kinase and tubulin polymerization inhibitory activities.[14][25]

Experimental Validation: Workflows and Protocols

Workflow for Identifying Tubulin Polymerization Inhibitors:

Caption: Experimental workflow for validating tubulin polymerization inhibitors.

Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

-

Principle: This assay monitors the incorporation of a fluorescently-tagged tubulin reporter into growing microtubules. An increase in fluorescence polarization or intensity indicates polymerization.

-

Methodology:

-

Reagent Setup: Reconstitute lyophilized, >99% pure tubulin in a general tubulin buffer. Prepare a polymerization buffer containing GTP and a fluorescent reporter.

-

Assay Plate: In a 384-well plate, add the quinazoline test compound or controls (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor).

-

Initiation: Add the tubulin/reporter mixture to each well.

-

Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence signal every 60 seconds for 60-90 minutes.

-

Analysis: Plot fluorescence intensity versus time. The rate of polymerization (slope of the curve) and the final plateau are measured. A decrease in both parameters compared to the vehicle control indicates inhibition of polymerization.

-

Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

-

Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence in a cell is directly proportional to its DNA content. Flow cytometry can then distinguish between cells in G1 (2n DNA), S (between 2n and 4n), and G2/M (4n) phases.

-

Methodology:

-

Cell Treatment: Culture cancer cells (e.g., HeLa or A549) and treat them with the test quinazoline derivative for a set period (e.g., 24 hours).

-

Harvest and Fix: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol. Fixation permeabilizes the cells to allow dye entry.

-

Staining: Wash out the ethanol and resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

-

Acquisition: Analyze the cells using a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission.

-

Analysis: Gate on the single-cell population and generate a histogram of fluorescence intensity. Quantify the percentage of cells in the G1, S, and G2/M phases. A significant accumulation of cells in the G2/M peak indicates mitotic arrest.

-

Chapter 3: Modulation of DNA-Related Processes and Apoptosis Induction

Quinazoline derivatives also intersect with cellular pathways governing genomic integrity and programmed cell death, presenting additional mechanisms for their therapeutic effects.

PARP and Topoisomerase Inhibition

Poly(ADP-ribose)polymerase-1 (PARP-1) is a critical enzyme in the DNA single-strand break repair pathway.[14] Its inhibition is a powerful anticancer strategy, especially in tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations). Certain quinazoline-2,4(1H,3H)-dione derivatives have been identified as potent PARP-1 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[14][26] Additionally, other quinazoline structures have been shown to inhibit topoisomerases, enzymes that resolve DNA supercoiling during replication, thereby introducing lethal DNA damage.[16][26]

Direct Induction of Apoptosis

While apoptosis is often a downstream consequence of kinase or tubulin inhibition, some quinazoline derivatives can trigger this process more directly.[14] The primary mechanism involves the intrinsic (mitochondrial) pathway. These compounds can induce the release of cytochrome c from the mitochondria into the cytosol.[14] Cytosolic cytochrome c then activates a caspase cascade, beginning with caspase-9 and leading to the executioner caspases-3 and -7, which dismantle the cell.[14] Some compounds have also been shown to engage the extrinsic pathway via caspase-8 activation.[14]

Experimental Validation: Annexin V/PI Apoptosis Assay

-

Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) can only enter cells with compromised membrane integrity (late apoptotic/necrotic cells).

-

Methodology:

-

Cell Treatment: Treat cancer cells with the quinazoline compound for a desired time.

-

Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included.

-

Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Analysis: Analyze immediately by flow cytometry. The results are typically displayed on a quadrant plot:

-

Lower-Left (Annexin V-/PI-): Live cells.

-

Lower-Right (Annexin V+/PI-): Early apoptotic cells.

-

Upper-Right (Annexin V+/PI+): Late apoptotic or necrotic cells.

-

Upper-Left (Annexin V-/PI+): Necrotic cells (often due to mechanical damage).

-

-

Chapter 4: Emerging and Diverse Mechanisms of Action

The versatility of the quinazoline scaffold extends beyond oncology, with derivatives showing promise in treating inflammatory and infectious diseases.

-

Anti-inflammatory Activity: Certain quinazoline derivatives have demonstrated significant anti-inflammatory properties.[7][8] The proposed mechanisms include the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as the suppression of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[27][28]

-

Antimicrobial Activity: Quinazolines have shown a broad spectrum of activity against various bacterial and fungal pathogens.[5][10][11] Mechanisms can include the inhibition of microbial enzymes, such as dihydrofolate reductase (DHFR), or the disruption of processes like biofilm formation, which is crucial for bacterial virulence and resistance.[9][26][29]

Conclusion and Future Perspectives

The quinazoline scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives act through a remarkable diversity of mechanisms, from the well-established inhibition of protein kinases like EGFR to the disruption of microtubule dynamics, interference with DNA repair via PARP inhibition, and modulation of inflammatory and microbial targets. This mechanistic plurality is the foundation of their broad therapeutic potential.

The future of quinazoline-based drug development is bright. Ongoing research focuses on designing next-generation inhibitors that can overcome clinical resistance, developing multi-targeted agents that can simultaneously address several disease pathways, and further exploring the scaffold's potential in non-oncology indications. A rigorous, mechanism-driven approach, grounded in the robust experimental protocols detailed in this guide, will be paramount to unlocking the full therapeutic value of this exceptional chemical entity.

References

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023-03-28). Vertex AI Search.

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (n.d.). MDPI.

- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025-12-08). ResearchGate.

- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Publishing.

- A Novel Synthetic Analog of 5, 8-Disubstituted Quinazolines Blocks Mitosis and Induces Apoptosis of Tumor Cells by Inhibiting Microtubule Polymerization - NIH. (n.d.). National Institutes of Health.

- Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed. (2024-12-15). PubMed.

- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - MDPI. (2024-02-16). MDPI.

- Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024-09-05). Journal of Applied Pharmaceutical Science.

- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PubMed Central. (2024-02-16). National Center for Biotechnology Information.

- Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2023-03-01). Biomedical Journal of Scientific & Technical Research.

- Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (n.d.). MDPI.

- Quinazolines as Anticancer Agents Targeting Tyrosine Kinases - Hilaris Publisher. (2023-03-28). Hilaris Publisher.

- Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC - PubMed Central. (n.d.). PubMed Central.

- Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - NIH. (n.d.). National Institutes of Health.

- Quinazoline Derivatives as Targeted Chemotherapeutic Agents | Semantic Scholar. (n.d.). Semantic Scholar.

- Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - Brieflands. (n.d.). Brieflands.

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH. (n.d.). National Institutes of Health.

- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents - MDPI. (2022-12-02). MDPI.

- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (n.d.). Semantic Scholar.

- Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC - NIH. (2024-04-24). National Center for Biotechnology Information.

- The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids - ResearchGate. (2025-08-07). ResearchGate.

- Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Eco-Vector Journals Portal. (n.d.). Eco-Vector Journals Portal.

- Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC - NIH. (2024-05-20). National Center for Biotechnology Information.

- Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes - Oriental Journal of Chemistry. (n.d.). Oriental Journal of Chemistry.

- Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. (2013-06-03). National Center for Biotechnology Information.

- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC - NIH. (n.d.). National Center for Biotechnology Information.

- (PDF) METHODS OF SYNTHESIS OF QUINAZOLINES AND THEIR CONDENSED ANALOGUES – POTENTIAL ANTI-INFLAMMATORY AGENTS (REVIEW) - ResearchGate. (2023-10-10). ResearchGate.

- Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC - PubMed Central. (n.d.). Taylor & Francis Online.

- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. (n.d.). MDPI.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) | MDPI [mdpi.com]

- 3. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biomedres.us [biomedres.us]

- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 12. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 13. mdpi.com [mdpi.com]

- 14. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

- 16. hilarispublisher.com [hilarispublisher.com]

- 17. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 18. brieflands.com [brieflands.com]

- 19. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. japsonline.com [japsonline.com]

- 21. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A Novel Synthetic Analog of 5, 8-Disubstituted Quinazolines Blocks Mitosis and Induces Apoptosis of Tumor Cells by Inhibiting Microtubule Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 29. [PDF] Quinazoline Derivatives as Targeted Chemotherapeutic Agents | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Predicted Biological Activity and Therapeutic Potential of 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine

Executive Summary

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2] This guide focuses on a specific, yet underexplored derivative, 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine (CAS No. 1026287-65-9). While direct experimental data for this molecule is sparse in public literature, its structural features—a 2-chloro-substituted quinazoline core and a thiophen-2-ylmethyl moiety at the C4-amino position—allow for a robust, evidence-based prediction of its biological activities. This whitepaper synthesizes information from analogous compounds to project its potential as an anticancer agent, likely through tyrosine kinase inhibition, and as a novel antimicrobial agent. We provide a plausible synthetic pathway, outline key mechanisms of action, and present detailed experimental protocols for validation, offering a foundational resource for researchers in drug discovery and development.

Introduction: The Quinazoline Scaffold and the Target Molecule

Quinazoline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered immense interest from medicinal chemists.[2] Their versatile structure has led to the development of drugs with a vast range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive activities.[2][3] The 4-aminoquinazoline core, in particular, is the foundational scaffold for several FDA-approved Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib, which have revolutionized the treatment of certain cancers.[4][5]

The subject of this guide, This compound , integrates three key structural motifs:

-

The Quinazoline Core: A bicyclic aromatic system that serves as a rigid and effective scaffold for orienting functional groups toward biological targets.

-

A C4-Amino Linkage: The N-(thiophen-2-ylmethyl) group at this position is critical. In known TKIs, the substituent at C4 is responsible for key interactions within the ATP-binding pocket of kinases.[6][7]

-

A C2-Chloro Substituent: Small hydrophobic groups at this position can modulate binding affinity and pharmacokinetic properties.[6]

This unique combination suggests a strong potential for targeted biological activity, which this guide will explore in detail.

Plausible Synthesis and Characterization

The synthesis of 4-aminoquinazolines is well-established. A reliable route to obtain this compound would likely proceed via a two-step sequence starting from the commercially available 2,4(1H,3H)-quinazolinedione.

Step 1: Dichlorination. The starting dione is refluxed with a chlorinating agent, typically phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine like N,N-dimethylaniline, to yield the highly reactive intermediate, 2,4-dichloroquinazoline.[8][9]

Step 2: Nucleophilic Aromatic Substitution. The 2,4-dichloroquinazoline intermediate has two chlorine atoms with different reactivities. The C4 position is significantly more susceptible to nucleophilic attack. Therefore, reacting the intermediate with one equivalent of thiophen-2-ylmethanamine in a suitable solvent like isopropanol at reflux selectively displaces the C4-chloro group to yield the final product.[8][10]

Predicted Biological Activity I: Anticancer - EGFR Tyrosine Kinase Inhibition

The structural similarity of the 4-aminoquinazoline scaffold to approved EGFR inhibitors strongly suggests that this compound is a candidate for anticancer activity.

Causality of Mechanism: ATP-Competitive Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases.[11] Its overexpression or mutation can lead to uncontrolled cell proliferation and tumor growth.[11] EGFR inhibitors function by blocking the intracellular kinase domain, preventing the phosphorylation events that trigger downstream signaling cascades.

Most quinazoline-based inhibitors are ATP-competitive. They occupy the ATP-binding pocket of the EGFR kinase domain, preventing the natural substrate (ATP) from binding. This action is mediated by:

-

A Hydrogen Bond: The N1 atom of the quinazoline ring typically forms a crucial hydrogen bond with the backbone amide of a methionine residue (Met793) in the hinge region of the kinase.[7]

-

Hydrophobic Interactions: The fused benzene ring of the quinazoline and the substituent at the C4 position (in this case, the thiophen-2-ylmethyl group) project into a hydrophobic pocket, enhancing binding affinity. The thiophene ring, an aromatic bioisostere of a phenyl ring, is well-suited for these interactions.

The 2-chloro group further contributes to the hydrophobic character, potentially fine-tuning the compound's fit within the active site.

Conclusion and Future Directions

Based on a thorough analysis of its structural components and the extensive literature on analogous compounds, This compound emerges as a promising candidate for further investigation. Its predicted biological profile suggests potential dual efficacy as both an anticancer agent targeting EGFR and a broad-spectrum antimicrobial.

The logical next steps for drug development professionals are clear:

-

Chemical Synthesis and Verification: The proposed synthetic route should be executed, and the compound's structure confirmed using modern analytical techniques (NMR, MS, HPLC).

-

In Vitro Validation: The synthesized compound must be screened using the detailed protocols for EGFR kinase inhibition and antimicrobial MIC determination to validate the predicted activities.

-

Cell-Based Assays: Potent compounds should be advanced to cell-based assays to measure antiproliferative effects on cancer cell lines (e.g., A549, H1975) and to assess cytotoxicity against mammalian cells.

-

Lead Optimization: Depending on the initial results, further structural modifications could be explored to enhance potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

This guide provides the foundational rationale and practical framework to unlock the therapeutic potential of this specific quinazoline derivative.

References

- Al-Salem HS, Mirgany TO, Al-Enizy F, et al. Synthesis and antimicrobial testing of some quinazolinone compounds. Molecules. 2021.

-

Zhang et al. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences. (URL: [Link])

-

Bhardwaj, A., et al. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. ACS Omega. (URL: [Link])

-

Kovalenko, S., et al. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbiology, Epidemiology and Immunobiology. (URL: [Link])

-

Wang, F., et al. Antimicrobial Activity of Quinazolin Derivatives of 1,2-Di(quinazolin-4-yl)diselane against Mycobacteria. PubMed. (URL: [Link])

-

Abdel-Maksoud, M. S., et al. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Taylor & Francis Online. (URL: [Link])

-

V, S., & P, S. Recent Developments in the Antimicrobial Activity of Quinazoline. Research in Pharmacy and Health Sciences. (URL: [Link])

-

El-Azab, I. H., et al. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. Molecules. (URL: [Link])

-

Abdel-Aal, T. R., et al. Quinazoline derivatives as EGFR TK inhibitors. ResearchGate. (URL: [Link])

-

Nematpour, M., et al. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Iranian Journal of Pharmaceutical Research. (URL: [Link])

-

Rampa, A., et al. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry. (URL: [Link])

-

Al-Suwaidan, I. A., et al. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules. (URL: [Link])

-

Patil, P., et al. Synthesis of Quinazoline derivatives and its Antimicrobial Activity. Research Journal of Pharmacy and Technology. (URL: [Link])

-

Rampa, A., et al. Quinazoline-based multi-tyrosine kinase inhibitors: Synthesis, modeling, antitumor and antiangiogenic properties. ResearchGate. (URL: [Link])

-

Alanazi, A. M., et al. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry. (URL: [Link])

-

Barbosa, M. L. C., et al. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances. (URL: [Link])

-

Singh, P., et al. Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl-5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents. PubMed. (URL: [Link])

-

Barbosa, M. L. C., et al. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing. (URL: [Link])

-

Rani, P., et al. Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. (URL: [Link])

-

Liu, Y., et al. Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. SciSpace. (URL: [Link])

-

Abbas, S. Y., et al. Biological activities of recent advances in quinazoline. ResearchGate. (URL: [Link])

-

Organic Chemistry Portal. Synthesis of quinazolines. (URL: [Link])

-

Lesyk, R., et al. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules. (URL: [Link])

-

Ali, R., et al. Development of certain new 2-substituted-quinazolin-4-yl-aminobenzenesulfonamide as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters. (URL: [Link])

-

Al-Ostoot, F. H., et al. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. Scientific Reports. (URL: [Link])

-

ResearchGate. Synthetic route for the synthesis of quinazoline derivatives (7–27). (URL: [Link])

-

Wang, L., et al. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. (URL: [Link])

-

Wang D, Gao F. Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal. (URL: [Link])

-

Sharma, P., & Rane, N. A Review on Synthesis and Pharmacological Importance of Quinazoline Derivatives. Chemistry & Biology Interface. (URL: [Link])

-

PubChem. N-[(thiophen-2-yl)methyl]-2-[2-(trifluoromethyl)phenyl]quinazolin-4-amine. (URL: [Link])

-

Kandeel, M. M., et al. The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. (URL: [Link])

-